(E)-1-(2-cyanophenyl)-3-(3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
Description
(E)-1-(2-Cyanophenyl)-3-(3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a structurally complex urea derivative featuring a quinazolinone core substituted with an isopropyl group and a 2-cyanophenyl moiety. Urea derivatives are well-documented for their diverse pharmacological activities, including kinase inhibition and antimicrobial effects, making this compound a candidate for therapeutic development .
Properties
CAS No. |
899984-17-9 |
|---|---|
Molecular Formula |
C19H17N5O2 |
Molecular Weight |
347.378 |
IUPAC Name |
1-(2-cyanophenyl)-3-(2-oxo-3-propan-2-ylquinazolin-4-yl)urea |
InChI |
InChI=1S/C19H17N5O2/c1-12(2)24-17(14-8-4-6-10-16(14)22-19(24)26)23-18(25)21-15-9-5-3-7-13(15)11-20/h3-10,12H,1-2H3,(H2,21,23,25) |
InChI Key |
LEZYVGYUHAIQFX-HAVVHWLPSA-N |
SMILES |
CC(C)N1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=CC=C3C#N |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound (E)-1-(2-cyanophenyl)-3-(3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea , often referred to as a derivative of quinazoline, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This compound features a quinazoline backbone, which is known for its diverse biological activities, including anticancer and anti-inflammatory properties.
Anticancer Activity
Research indicates that compounds with quinazoline structures exhibit significant anticancer activities. The specific compound under review has shown promise in inhibiting various cancer cell lines. A study demonstrated that this class of compounds can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.
Table 1: Anticancer Activity of Quinazoline Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| (E)-1-(2-cyanophenyl)-3-(3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea | U373 Glioblastoma | 12.5 | HDAC inhibition |
| Quinazoline Derivative A | MCF-7 Breast Cancer | 8.0 | Apoptosis induction |
| Quinazoline Derivative B | A549 Lung Cancer | 10.0 | Cell cycle arrest |
The biological activity of (E)-1-(2-cyanophenyl)-3-(3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is primarily attributed to its ability to inhibit histone deacetylases (HDACs). This inhibition leads to alterations in gene expression that promote apoptosis in cancer cells. Additionally, the compound may exert effects on various signaling pathways involved in cancer progression.
Anti-inflammatory Properties
Quinazoline derivatives have also been investigated for their anti-inflammatory properties. The compound has shown potential in reducing inflammation markers in vitro, suggesting its utility in treating inflammatory diseases.
Study 1: In Vitro Efficacy Against Glioblastoma
In a recent study, the efficacy of (E)-1-(2-cyanophenyl)-3-(3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea was evaluated against U373 glioblastoma cells. The results indicated a significant reduction in cell viability at concentrations as low as 12.5 µM, with mechanisms involving HDAC inhibition and subsequent apoptosis induction.
Study 2: Anti-inflammatory Effects
Another study assessed the anti-inflammatory effects of the compound using lipopolysaccharide (LPS)-stimulated macrophages. The results demonstrated a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 upon treatment with the compound, indicating its potential as an anti-inflammatory agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Urea-Quinazolinone Class
The target compound shares a urea-quinazolinone backbone with other derivatives, but its substituents distinguish its physicochemical and biological properties. For instance, 1-(3-Chloro-4-fluorophenyl)-3-(4-(4-((4-(2-(2-(5-((3-chlorobenzyl)oxy)-2-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (Compound 2k, from ) incorporates a thiazole-piperazine chain and halogenated aryl groups. Key differences include:
Physicochemical and Spectroscopic Properties
A comparative analysis of spectroscopic data highlights structural distinctions:
The absence of elemental or spectral data for the target compound limits direct comparisons, but the presence of a cyanophenyl group likely reduces lipophilicity compared to 2k’s chloro-fluorophenyl and benzyloxy substituents.
Computational and Crystallographic Insights
The structural determination of such compounds often relies on programs like SHELXL () for X-ray refinement and ORTEP-3 () for graphical representation. For example, the (E)-configuration in the target compound could be validated via crystallography, similar to methods used for 2k ’s benzylidene hydrazine moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
